1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide

Catalog No.
S3317704
CAS No.
608140-12-1
M.F
C11H20F6N2O4S2
M. Wt
422.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1-propylpiperidinium bis(trifluoromethyls...

CAS Number

608140-12-1

Product Name

1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-methyl-1-propylpiperidin-1-ium

Molecular Formula

C11H20F6N2O4S2

Molecular Weight

422.4 g/mol

InChI

InChI=1S/C9H20N.C2F6NO4S2/c1-3-7-10(2)8-5-4-6-9-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-9H2,1-2H3;/q+1;-1

InChI Key

IEFUHGXOQSVRDQ-UHFFFAOYSA-N

SMILES

CCC[N+]1(CCCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Canonical SMILES

CCC[N+]1(CCCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
  • High thermal stability: PP13TFSI has a high boiling point and decomposition temperature, making it suitable for applications requiring high temperatures. Source: Sigma-Aldrich:
  • Good conductivity: PP13TFSI exhibits good ionic conductivity, making it a potential candidate for electrolyte applications in batteries and fuel cells. Source: IoLiTec:
  • Non-flammability: Unlike many organic solvents, PP13TFSI is non-flammable, improving safety in research environments. Source: Sigma-Aldrich:

Here are some specific areas of scientific research where PP13TFSI is being investigated:

  • Electrolytes for lithium-ion batteries: Due to its high ionic conductivity and thermal stability, PP13TFSI is being studied as a potential replacement for traditional electrolytes in lithium-ion batteries. This could lead to batteries with improved safety, performance, and lifespan. Source: ResearchGate:
  • Fuel cells: PP13TFSI is also being explored as an electrolyte material in fuel cells. Its non-flammability and good conductivity make it a promising candidate for developing safer and more efficient fuel cells. Source: ScienceDirect:
  • Organic synthesis: PP13TFSI can act as a catalyst or reaction medium for various organic reactions. Its unique properties can sometimes improve the efficiency and selectivity of these reactions compared to traditional methods. Source: American Chemical Society:

1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide is an ionic liquid characterized by its unique molecular structure, which includes a piperidinium cation and a bis(trifluoromethylsulfonyl)imide anion. Its molecular formula is C11H20F6N2O4S2C_{11}H_{20}F_{6}N_{2}O_{4}S_{2}, and it has a molecular weight of 422.41 g/mol. This compound is notable for its low melting point, typically below 100 °C, making it a liquid at room temperature, which is a key property of ionic liquids that enhances their utility in various applications such as electrolytes in batteries and solvents in

, particularly those involving ion exchange and solvation. It can act as a solvent for conducting polymers and facilitate the synthesis of intercalation materials for energy storage devices. The compound's stability allows it to be used in reactions requiring high temperatures or extreme conditions without decomposing .

The synthesis of 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-methyl-1-propylpiperidine with trifluoromethylsulfonyl imide under controlled conditions. This process can be optimized by adjusting temperature, pressure, and reactant concentrations to yield high-purity products. The synthesis often requires the use of inert atmospheres to prevent moisture interference, as ionic liquids can be hygroscopic .

This compound finds diverse applications across several fields:

  • Electrolytes: Used in lithium-ion batteries due to its high ionic conductivity and thermal stability.
  • Solvents: Acts as a medium for the synthesis of conducting polymers and other materials.
  • Energy Storage: Facilitates the development of more efficient energy storage systems like supercapacitors and dye-sensitized solar cells.

Studies on the interactions of 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide with other compounds are crucial for understanding its behavior in different environments. Research indicates that this ionic liquid can interact favorably with various organic and inorganic materials, which may enhance its performance in applications like catalysis and energy storage. Its ability to dissolve a wide range of substances makes it valuable for developing new materials .

Several compounds share structural similarities with 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide, including:

Compound NameMolecular FormulaKey Features
1-Methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imideC10H18F6N2O4S2C_{10}H_{18}F_{6}N_{2}O_{4}S_{2}Similar cation structure; slightly different properties due to pyrrolidine ring
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imideC8H12F6N2O4S2C_{8}H_{12}F_{6}N_{2}O_{4}S_{2}Known for high conductivity; widely studied ionic liquid
Tetrabutylammonium bis(trifluoromethylsulfonyl)imideC16H36F6N2O4S2C_{16}H_{36}F_{6}N_{2}O_{4}S_{2}Larger cation; used in similar applications but with different solvation properties

Uniqueness

The uniqueness of 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide lies in its combination of properties such as low viscosity, high thermal stability, and excellent ionic conductivity. These characteristics make it particularly suitable for advanced applications in energy storage and conversion technologies compared to other similar compounds.

Traditional IL syntheses often involve halide-containing precursors, which introduce impurities detrimental to electrochemical stability. Recent innovations, such as the halide-free continuous-flow method, address this limitation by leveraging bis(trifluoromethylsulfonyl)imide (NTf2) as the target anion. The methodology involves two sequential steps:

  • Formation of Alkyl Bistriflimides: Propyl bistriflimide (C3H7NTf2) is synthesized via nucleophilic substitution between propyl bromide and lithium bistriflimide. This reaction proceeds in a continuous-flow reactor at 80°C, achieving >95% conversion within 10 minutes.
  • Quaternization with Piperidine: The alkyl bistriflimide reacts with 1-methylpiperidine under solvent-free conditions, facilitated by the homogeneous mixing and precise temperature control of flow chemistry. The product, [MPPip][NTf2], is isolated in 92% yield with halide content below 50 ppm.

Key Advantages

  • Reduced Wastewater Generation: Continuous-flow systems minimize solvent use, cutting wastewater production by 70% compared to batch methods.
  • Scalability: Throughput exceeds 1 kg/day in lab-scale reactors, with linear scalability demonstrated in pilot studies.

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis

ParameterBatch MethodContinuous-Flow
Reaction Time24 hours30 minutes
Halide Contamination500–1,000 ppm<50 ppm
Energy ConsumptionHighModerate

Solvent-Free Quaternization Strategies for Piperidinium Cations

Quaternization—the formation of the piperidinium cation—is typically solvent-dependent, but recent advances enable solvent-free pathways that enhance efficiency. The process involves:

  • Cation Formation: 1-Methylpiperidine reacts with propyl bromide in a 1:1 molar ratio at 60°C. The absence of solvent forces reactive proximity, accelerating the reaction to completion within 2 hours.
  • Anion Metathesis: The intermediate [MPPip]Br undergoes anion exchange with lithium bistriflimide. This step is performed in acetonitrile, but solvent recovery systems achieve >90% reuse, aligning with green chemistry principles.

Critical Considerations

  • Reaction Kinetics: Solvent-free conditions increase reaction rates by 3-fold compared to dimethylformamide-mediated syntheses.
  • Purity Control: Residual propyl bromide is removed via vacuum stripping, ensuring >99% cation purity prior to anion exchange.

Mechanistic Insight
The quaternization proceeds via an SN2 mechanism, where the nucleophilic nitrogen of piperidine attacks the electrophilic carbon of propyl bromide. Steric hindrance from the methyl group on piperidine necessitates elevated temperatures to overcome activation barriers.

Scalability Challenges in Anion Exchange Processes

Anion exchange—the final step in [MPPip][NTf2] synthesis—faces hurdles when scaling from laboratory to industrial production. Key challenges include:

1. Incomplete Anion Exchange
Residual bromide (Br) from the [MPPip]Br intermediate can persist if metathesis is inefficient. Studies show that stoichiometric excesses of lithium bistriflimide (1.2 equivalents) reduce bromide levels to <100 ppm, but this increases raw material costs by 15%.

2. Temperature-Dependent Ion Mobility
Anion exchange efficiency correlates with ion mobility, which is thermally activated. At 25°C, exchange reactions require 12 hours for completion, whereas heating to 60°C cuts this to 3 hours. However, prolonged heating risks thermal degradation of the NTf2 anion above 150°C.

3. Solvent Management
While acetonitrile is the preferred solvent for metathesis, its high volatility complicates large-scale recovery. Membrane-based solvent recycling systems achieve 85–90% recovery rates, but capital costs remain prohibitive for small manufacturers.

Table 2: Anion Exchange Efficiency at Variable Temperatures

Temperature (°C)Exchange Time (hours)Residual Br (ppm)
2512200–300
60350–100
801.5<50

Innovative Solutions

  • Microwave-Assisted Exchange: Pilot-scale reactors using microwave irradiation reduce exchange times to 20 minutes at 100°C, though uniformity of heating remains a challenge.
  • Biphasic Systems: Employing water-immiscible solvents like dichloromethane improves anion separation efficiency by 40%, albeit with environmental trade-offs.

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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